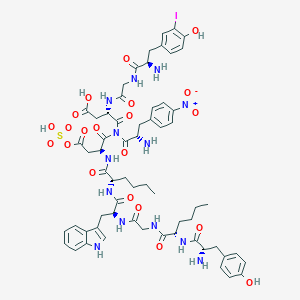

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33))

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) is a peptide hormone that is found in the gastrointestinal tract. It is also known as CCK-8 and is synthesized in the enteroendocrine cells of the duodenum and jejunum. The hormone is involved in the regulation of digestion and appetite and has been the subject of extensive scientific research.

Wirkmechanismus

CCK-8 acts on two types of receptors, CCK-A and CCK-B. The CCK-A receptor is found in the gallbladder and pancreas, while the CCK-B receptor is found in the brain and gastrointestinal tract. When CCK-8 binds to these receptors, it triggers a cascade of events that leads to the release of digestive enzymes, inhibition of gastric emptying, and stimulation of satiety.

Biochemische Und Physiologische Effekte

CCK-8 has been shown to have a number of biochemical and physiological effects. It stimulates the release of pancreatic enzymes, such as amylase, lipase, and trypsin. It also inhibits gastric emptying, which slows down the rate at which food leaves the stomach. This leads to a feeling of fullness and satiety. CCK-8 has also been shown to regulate the secretion of bile from the gallbladder.

Vorteile Und Einschränkungen Für Laborexperimente

CCK-8 is a useful tool for investigating the regulation of digestion and appetite. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are some limitations to its use. CCK-8 can be expensive to synthesize, and it may not be stable over long periods of time. In addition, the effects of CCK-8 can vary depending on the experimental conditions and the type of receptor being targeted.

Zukünftige Richtungen

There are many future directions for research on CCK-8. One area of interest is the role of CCK-8 in the regulation of stress and anxiety. Another area of interest is the development of new drugs that target the CCK receptors for the treatment of obesity and other metabolic disorders. Additionally, there is ongoing research into the mechanisms of CCK-8 signaling and the interactions between CCK-8 and other hormones and neurotransmitters in the gastrointestinal tract.

Conclusion:

In conclusion, CCK-8 is a peptide hormone that plays an important role in the regulation of digestion and appetite. It is synthesized through solid-phase peptide synthesis and has been extensively studied for its effects on gastric emptying, pancreatic secretion, and satiety. CCK-8 acts on two types of receptors, CCK-A and CCK-B, and has a number of biochemical and physiological effects. While there are some limitations to its use, CCK-8 is a useful tool for investigating the regulation of digestion and appetite, and there are many future directions for research on this hormone.

Synthesemethoden

CCK-8 is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The synthesis is carried out using a resin-bound amino acid and a coupling reagent. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

CCK-8 has been extensively studied for its role in the regulation of digestion and appetite. It has also been implicated in the regulation of anxiety and stress. The hormone has been used in various scientific studies to investigate its effects on gastric emptying, pancreatic secretion, and satiety.

Eigenschaften

CAS-Nummer |

118643-58-6 |

|---|---|

Produktname |

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) |

Molekularformel |

C62H76IN13O21S |

Molekulargewicht |

1498.3 g/mol |

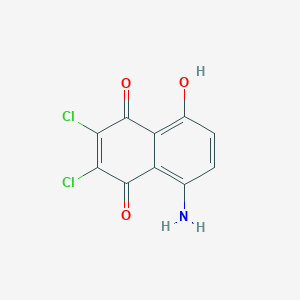

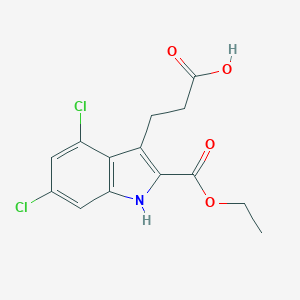

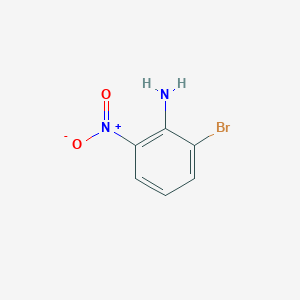

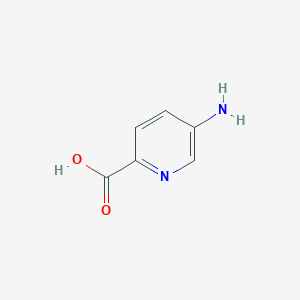

IUPAC-Name |

(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C62H76IN13O21S/c1-3-5-10-45(72-56(85)42(65)24-34-15-20-38(77)21-16-34)57(86)69-32-51(79)70-47(27-36-30-67-44-12-8-7-9-39(36)44)59(88)73-46(11-6-4-2)58(87)74-49(29-54(83)97-98(94,95)96)62(91)75(60(89)43(66)25-33-13-18-37(19-14-33)76(92)93)61(90)48(28-53(81)82)71-52(80)31-68-55(84)41(64)26-35-17-22-50(78)40(63)23-35/h7-9,12-23,30,41-43,45-49,67,77-78H,3-6,10-11,24-29,31-32,64-66H2,1-2H3,(H,68,84)(H,69,86)(H,70,79)(H,71,80)(H,72,85)(H,73,88)(H,74,87)(H,81,82)(H,94,95,96)/t41-,42+,43+,45+,46+,47+,48+,49+/m1/s1 |

InChI-Schlüssel |

KJAAZOTXSFPYSJ-LZYQRXKOSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC(=C(C=C4)O)I)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Kanonische SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Andere CAS-Nummern |

118643-58-6 |

Synonyme |

CCK-ITGNNO2P cholecystokinin (26-33), I-Tyr-Gly-(Nle(28,31),4-NO2-Phe(33)) cholecystokinin (26-33), iodotyrosyl-glycyl-(norleucyl(28,31))-para-NO2-phenylalanyl(33) I-Tyr-Gly-(28,31-Nle-33-p-NO2-Phe)-cholecystokinin (26-33) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)

![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)